molecular formula C8H13N5 B12222624 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine

2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12222624
M. Wt: 179.22 g/mol
InChI Key: WOUOGSWXGXKCNG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and pyrrolidine. One common method involves the reaction of 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrazol-1-yl)pyrimidine: Similar in structure but with a pyrazole ring instead of a hydrazinyl group.

    4-(Pyrrolidin-1-yl)pyrimidine: Lacks the hydrazinyl group, making it less versatile in certain reactions.

    2-(Pyrrolidin-1-yl)pyrimidine:

Uniqueness

2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the hydrazinyl and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in the synthesis of diverse bioactive molecules and in various research applications .

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

(4-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine

InChI

InChI=1S/C8H13N5/c9-12-8-10-4-3-7(11-8)13-5-1-2-6-13/h3-4H,1-2,5-6,9H2,(H,10,11,12)

InChI Key

WOUOGSWXGXKCNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)NN

Origin of Product

United States

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